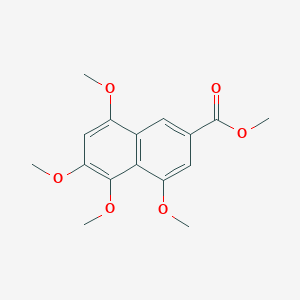
4,5,6,8-Tetramethoxy-2-naphthalenecarboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 4,5,6,8-tetramethoxy-, methyl ester is an organic compound with the molecular formula C16H18O6 It is a derivative of naphthalene, characterized by the presence of four methoxy groups and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,5,6,8-tetramethoxy-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid, 4,5,6,8-tetramethoxy-. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts, such as solid acid catalysts, can improve the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4,5,6,8-tetramethoxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4,5,6,8-tetramethoxy-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5,6,8-tetramethoxy-, methyl ester depends on its interaction with specific molecular targets. For instance, its potential anticancer activity may involve the inhibition of certain enzymes or signaling pathways critical for cancer cell proliferation. The methoxy groups and the ester functionality play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid, methyl ester: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
1-Naphthalenecarboxylic acid, 4,5,6,8-tetramethoxy-, methyl ester: Positional isomer with methoxy groups at different positions on the naphthalene ring.
2-Naphthalenecarboxylic acid, 4,5,6,8-tetramethoxy-: The acid form of the compound without the ester group.
Uniqueness
The presence of four methoxy groups and a methyl ester functional group in 2-Naphthalenecarboxylic acid, 4,5,6,8-tetramethoxy-, methyl ester imparts unique chemical properties, such as increased solubility in organic solvents and distinct reactivity patterns. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H18O6 |
|---|---|
Molecular Weight |
306.31 g/mol |
IUPAC Name |
methyl 4,5,6,8-tetramethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C16H18O6/c1-18-11-8-13(20-3)15(21-4)14-10(11)6-9(16(17)22-5)7-12(14)19-2/h6-8H,1-5H3 |
InChI Key |
QUSHJDWEOWYQIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C(=C(C=C2OC)OC)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


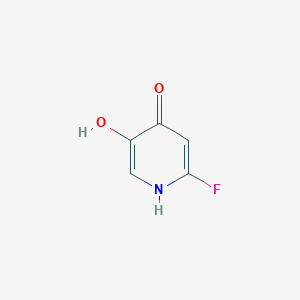
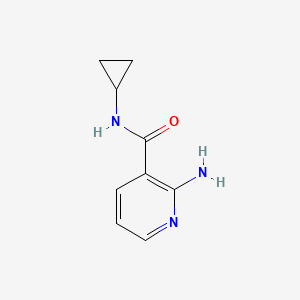
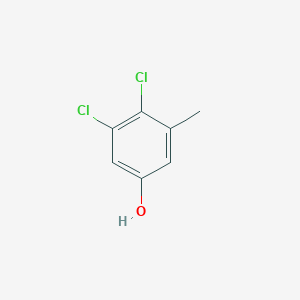
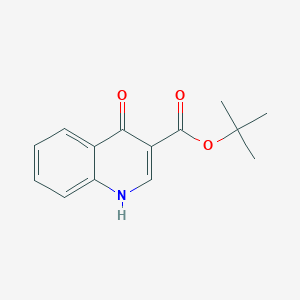
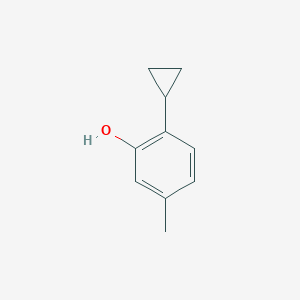

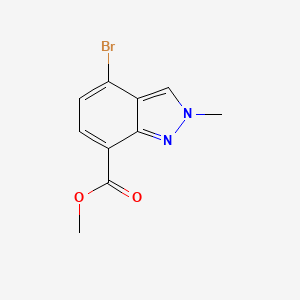
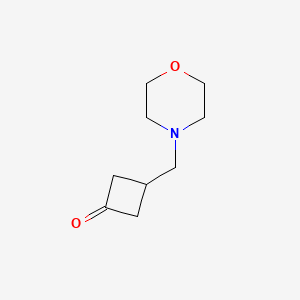
![3-(3,4-dihydroxyphenyl)-N-[4-[3-(3,4-dihydroxyphenyl)propanoyl-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propyl]amino]butyl]propanamide](/img/structure/B13929433.png)
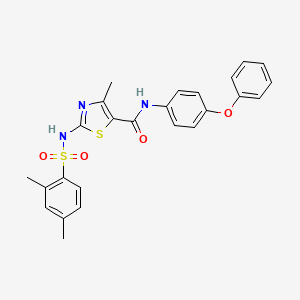
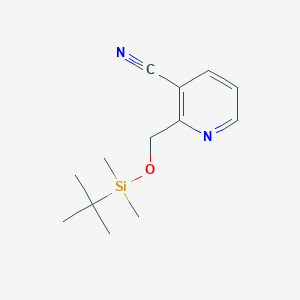
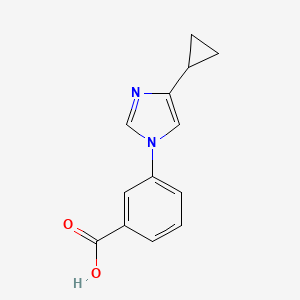
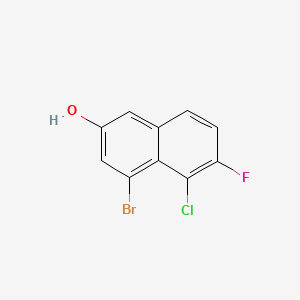
![5-(methoxymethoxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13929454.png)
